
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a bromine atom, and an iodine atom attached to a benzyl ring
準備方法
The synthesis of Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzyl bromide intermediate: This step involves the bromination of a benzyl precursor using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Introduction of the iodine atom: The brominated benzyl intermediate is then subjected to iodination using iodine or an iodinating agent such as sodium iodide.
Formation of the azetidine ring: The iodinated benzyl intermediate undergoes a cyclization reaction with a suitable azetidine precursor under basic conditions to form the azetidine ring.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Protection of the carboxylate group: The final step involves the protection of the carboxylate group using tert-butyl chloroformate to yield the desired compound.
化学反応の分析
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and organometallic reagents.
Oxidation and reduction reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the halogen atoms. Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Cyclization reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused ring structures. These reactions often require specific catalysts and reaction conditions.
科学的研究の応用
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate has several scientific research applications, including:
Organic synthesis: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: Due to its unique structure, the compound is investigated for its potential as a lead compound in drug discovery and development. It may exhibit biological activity against specific targets, making it a candidate for further pharmacological studies.
Material science: The compound’s functional groups make it suitable for the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity towards these targets. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target.
類似化合物との比較
Tert-butyl 3-(4-bromo-2-iodobenzyl)-3-cyanoazetidine-1-carboxylate can be compared with similar compounds such as:
4-Bromo-2-iodobenzyl bromide: This compound shares the benzyl ring with bromine and iodine substituents but lacks the azetidine and cyano groups.
Tert-butyl carbamate: This compound contains the tert-butyl and carbamate groups but lacks the benzyl ring and halogen substituents.
4-Bromo-2-iodo-1-methylbenzene: This compound has a similar halogenated benzyl ring but lacks the azetidine and cyano groups.
特性
分子式 |
C16H18BrIN2O2 |
|---|---|
分子量 |
477.13 g/mol |
IUPAC名 |
tert-butyl 3-[(4-bromo-2-iodophenyl)methyl]-3-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C16H18BrIN2O2/c1-15(2,3)22-14(21)20-9-16(8-19,10-20)7-11-4-5-12(17)6-13(11)18/h4-6H,7,9-10H2,1-3H3 |
InChIキー |
UJYZUFJEANDBTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=C(C=C(C=C2)Br)I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


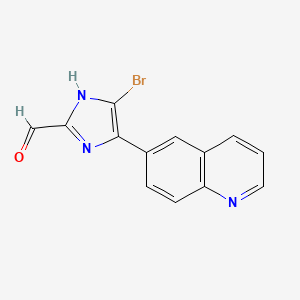



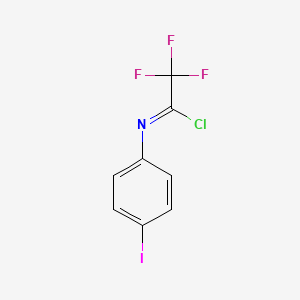
![(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
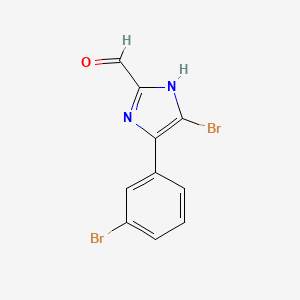
![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)

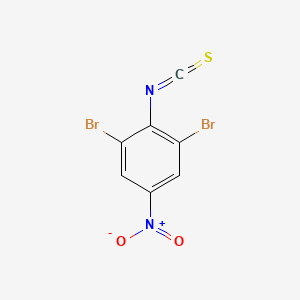

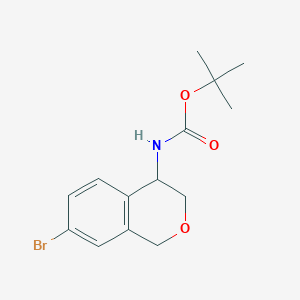

![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)
